molecular formula C16H15Cl2NO4S B2380373 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide CAS No. 1396843-63-2

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

Cat. No.: B2380373
CAS No.: 1396843-63-2
M. Wt: 388.26
InChI Key: BMNQEHGTWAEGGT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichloro, hydroxychroman, and benzenesulfonamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydroxychroman moiety: This can be achieved through the cyclization of appropriate phenolic compounds under acidic or basic conditions.

    Introduction of the dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the dichloro groups.

    Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxychroman moiety can be oxidized to form quinones.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-((4-hydroxyphenyl)methyl)benzenesulfonamide
  • 2,5-dichloro-N-((4-hydroxybenzyl)methyl)benzenesulfonamide
  • 2,5-dichloro-N-((4-hydroxyphenethyl)methyl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is unique due to the presence of the hydroxychroman moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c17-11-5-6-13(18)15(9-11)24(21,22)19-10-16(20)7-8-23-14-4-2-1-3-12(14)16/h1-6,9,19-20H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNQEHGTWAEGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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